Pasteurestin B

Description

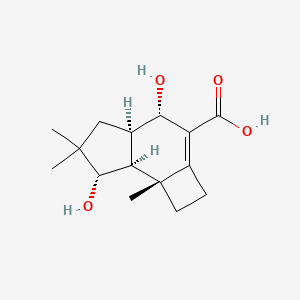

Pasteurestin B is a protoilludane sesquiterpenoid antibiotic first isolated from the edible mushroom Cyclocybe aegerita (previously classified as Agrocybe cylindracea) . It was co-discovered with Pasteurestin A by Takeuchi et al. (2002) during a search for novel antimicrobial agents effective against veterinary pathogens, particularly those affecting cattle . Structurally, this compound features a highly functionalized tricyclic core with a protoilludane skeleton, characterized by a fused 5-8-5 ring system and multiple stereocenters . Its biosynthesis is linked to a terpenoid gene cluster in C. aegerita, which also produces related metabolites like bovistol and Pasteurestin C .

This compound exhibits narrow-spectrum activity against Gram-negative bacteria such as Pasteurella multocida, a pathogen responsible for bovine respiratory diseases . Unlike broad-spectrum antibiotics, its specificity makes it a candidate for targeted veterinary applications, minimizing resistance development. The compound’s total synthesis was achieved by Kögl et al. (2007), confirming its stereochemistry and enabling further pharmacological studies .

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(4S,4aR,7S,7aS,7bR)-4,7-dihydroxy-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]indene-3-carboxylic acid |

InChI |

InChI=1S/C15H22O4/c1-14(2)6-7-10(12(14)17)15(3)5-4-8(15)9(11(7)16)13(18)19/h7,10-12,16-17H,4-6H2,1-3H3,(H,18,19)/t7-,10-,11+,12+,15+/m1/s1 |

InChI Key |

UXXPIIFLCFHOMQ-DZNDSTAUSA-N |

Isomeric SMILES |

C[C@]12CCC1=C([C@H]([C@H]3[C@@H]2[C@@H](C(C3)(C)C)O)O)C(=O)O |

Canonical SMILES |

CC1(CC2C(C1O)C3(CCC3=C(C2O)C(=O)O)C)C |

Synonyms |

pasteurestin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pasteurestin B belongs to the protoilludane sesquiterpenoid family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogues:

Structural and Functional Comparison

Key Findings

Structural Complexity: Pasteurestins A and B share a protoilludane skeleton but differ in stereochemistry at C-9, which marginally affects their antibacterial efficacy . Bovistol, a diterpenoid from the same fungus, lacks the fused ring system of Pasteurestins, correlating with its divergent bioactivity (cytotoxicity vs. antibacterial action) .

Biological Activity :

- Pasteurestins A/B are narrowly targeted to veterinary pathogens, whereas Platensimycin—though structurally distinct—inhibits FabF/B enzymes in Staphylococcus aureus, showcasing broader applicability .

- Bovistol derivatives exhibit cytotoxicity against human cancer cells (e.g., IC₅₀ values of 5–10 μM), highlighting the metabolic versatility of C. aegerita .

Synthetic Accessibility :

- The total synthesis of this compound involves a 15-step sequence, including a Vollhardt [2+2+2] cycloaddition to construct the tricyclic core . This contrasts with Platensimycin’s synthesis, which relies on enzymatic diene cyclization for its tetracyclic framework .

Pharmacological Potential

- Pasteurestins: Limited to veterinary use due to species-specific activity. This compound’s MIC against P. multocida is ~2 μg/mL, comparable to commercial antibiotics like oxytetracycline but with fewer off-target effects .

- Platensimycin : Demonstrates potent activity against MRSA (MIC: 0.1 μg/mL) but faces challenges in bioavailability, underscoring the trade-off between spectrum and pharmacokinetics .

Q & A

Q. What are the standard protocols for isolating and purifying Pasteurestin B from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC for purification. Critical parameters include solvent polarity gradients, flow rates, and fraction collection thresholds. Purity validation requires NMR (¹H/¹³C) and LC-MS analysis . Lab notebooks must document solvent ratios, retention times, and spectral data to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural and chemical properties?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) is mandatory for structural elucidation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC-DAD/UV ensures purity (>95%). X-ray crystallography may resolve stereochemistry. Always cross-reference spectral data with literature for known analogs .

Q. How should researchers design in vitro bioactivity assays for this compound?

Methodological Answer: Use dose-response experiments (e.g., 0.1–100 µM) with positive/negative controls. Cell viability assays (MTT, resazurin) require triplicate runs and statistical validation (ANOVA, p < 0.05). Include solvent-only controls to rule out cytotoxicity from residual extraction solvents. Document IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify confounding variables, such as differences in assay conditions (cell lines, incubation times) or compound purity. Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to isolate factors like solvent effects or batch variability . Replicate disputed experiments with standardized protocols .

Q. What strategies optimize the synthetic yield of this compound in heterologous expression systems?

Methodological Answer: Screen microbial hosts (e.g., E. coli BL21, S. cerevisiae) for pathway compatibility. Use response surface methodology (RSM) to optimize induction parameters (temperature, IPTG concentration). Monitor yield via qPCR (gene expression) and LC-MS (product titers). Compare fed-batch vs. continuous fermentation .

Q. How should in silico modeling (e.g., molecular docking) be validated experimentally for this compound’s mechanism of action?

Methodological Answer: Perform docking simulations (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases) and validate with SPR (surface plasmon resonance) for binding affinity. Use alanine-scanning mutagenesis to confirm critical residues. Cross-validate with competitive inhibition assays (e.g., fluorescence polarization) .

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?

Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Synergy is defined as CI < 1.0. Validate with isobolograms and Bliss independence models. Ensure power analysis (n ≥ 6) to minimize Type I/II errors .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in studies involving this compound-derived therapeutics?

Methodological Answer: For in vivo studies, adhere to ARRIVE guidelines for animal welfare. Obtain ethics committee approval (IACUC or equivalent) and include detailed protocols for humane endpoints. For human cell lines, verify IRB compliance and informed consent documentation .

Q. What documentation standards are critical for replicating this compound-related experiments?

Methodological Answer: Follow the Beilstein Journal’s guidelines: report all synthetic steps (solvents, catalysts, reaction times), instrument calibration data (NMR shim values), and raw spectral files as supplementary information. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

Systematic Review and Meta-Analysis

Q. How to assess publication bias in existing literature on this compound’s pharmacological effects?

Methodological Answer: Construct funnel plots (effect size vs. standard error) and apply Egger’s regression test. Use Trim-and-Fill analysis to estimate missing studies. Include gray literature (preprints, conference abstracts) to mitigate bias. Cochrane Risk of Bias Tool (ROB-2) evaluates study quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.